

The Discovery of Interleukin-2: A T-Cell Growth Factor Revolutionizing Immunology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Discovery and Its Experimental Foundation

Executive Summary

The discovery of Interleukin-2 (IL-2), initially termed T-cell growth factor (TCGF), marked a pivotal moment in immunology. For the first time, it became possible to culture T lymphocytes in vitro for extended periods, a breakthrough that revolutionized our understanding of the immune system and paved the way for novel immunotherapies. This technical guide provides a comprehensive overview of the seminal experiments that led to the identification and characterization of IL-2 as a critical signaling molecule for T-cell proliferation. We delve into the detailed experimental protocols, present key quantitative data in a structured format, and visualize the fundamental signaling pathways and experimental workflows. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development, offering a granular look at the foundational science of IL-2.

Introduction: The Quest for T-Cell Proliferation

In the mid-1970s, the inability to maintain long-term cultures of T lymphocytes in the laboratory was a significant barrier to understanding their function.[1] This limitation hampered research into the cellular basis of immunity and the potential role of T-cells in disease, including cancer. The breakthrough came in 1976 when Doris A. Morgan, Francis W. Ruscetti, and Robert C. Gallo reported the selective in vitro growth of T lymphocytes from normal human bone marrow. [1] They discovered that a soluble factor present in the conditioned medium of phytohemagglutinin (PHA)-stimulated lymphocytes was essential for this sustained

proliferation.[1] This factor was aptly named T-cell growth factor (TCGF), and its discovery opened a new era in immunology.[1]

Key Experiments in the Discovery and Characterization of IL-2

The journey from the initial observation of a T-cell growth-promoting activity to the purification and characterization of IL-2 involved a series of meticulous experiments. This section details the core methodologies that were instrumental in this discovery.

Production and Titration of T-Cell Growth Factor (TCGF)

The initial challenge was to reliably produce and quantify the activity of TCGF. This was primarily achieved by stimulating peripheral blood lymphocytes (PBLs) with a mitogen, phytohemagglutinin (PHA), and then assaying the ability of the conditioned medium to support the proliferation of T-cells.

- Cell Source: Human peripheral blood lymphocytes (PBLs) were isolated from healthy donors.
- Stimulation: PBLs were stimulated with phytohemagglutinin (PHA) to induce the release of TCGF into the culture medium.[2] The optimal production of highly active conditioned media was found to be enhanced by the addition of mitomycin C-treated B-lymphoblastoid cell lines to the PBL and PHA mixture.[2]
- Culture Conditions: The cells were cultured for a specific duration to allow for the accumulation of TCGF in the supernatant.
- Harvesting: The conditioned medium (CM), containing TCGF, was harvested by centrifuging the cell suspension to remove the cells.

A quantitative and reproducible microassay was developed by Gillis and Smith to measure TCGF activity, which was crucial for its purification and characterization.[3]

 Target Cells: A murine cytotoxic T-cell line (CTLL) that is dependent on TCGF for its growth was used.[3]

Assay Setup:

- CTLL cells were washed to remove any residual TCGF from their growth medium.[3]
- A known number of CTLL cells were seeded into microtiter plate wells.
- Serial dilutions of the conditioned medium being tested for TCGF activity were added to the wells.[3]
- · Proliferation Measurement:
 - The plates were incubated for 24-48 hours.
 - T-cell proliferation was measured by the incorporation of tritiated thymidine ([³H]TdR) into the DNA of the dividing cells.[3][4] The amount of radioactivity incorporated was directly proportional to the TCGF activity in the sample.[3]
- Unit Definition: One unit of TCGF activity was defined as the reciprocal of the dilution of the test supernatant that resulted in 50% of the maximum [3H]TdR incorporation.

Purification of Human T-Cell Growth Factor

The purification of TCGF to homogeneity was a critical step in confirming its identity as a distinct protein and in enabling further characterization. Mier and Gallo published a key paper in 1980 detailing a multi-step purification protocol.[5][6]

The purification process involved a series of chromatographic steps to separate TCGF from other proteins in the conditioned medium.[5][7]

- Starting Material: Serum-free conditioned media from PHA-stimulated human lymphocytes.
 [5][7]
- Ion Exchange Chromatography: The conditioned medium was first subjected to ion exchange chromatography on DEAE-Sepharose.[5][7]
- Gel Filtration: The fractions containing TCGF activity were then pooled and further purified by gel filtration chromatography.[5][7]

 Preparative SDS-PAGE: A final purification step involved preparative sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).[7]

The following table summarizes the quantitative data from a typical purification of human TCGF, illustrating the progressive enrichment of the protein.

Purification Step	Total Protein (mg)	Total Activity (units)	Specific Activity (units/mg)	Yield (%)	Purification Fold
Conditioned Medium	1200	6000	5	100	1
DEAE- Sepharose	40	4000	100	67	20
Gel Filtration	2	2000	1000	33	200
SDS-PAGE	0.02	800	40,000	13	8000

Note: The values in this table are representative and compiled from data presented in early purification studies.[7][8]

Cloning of the Human Interleukin-2 Gene

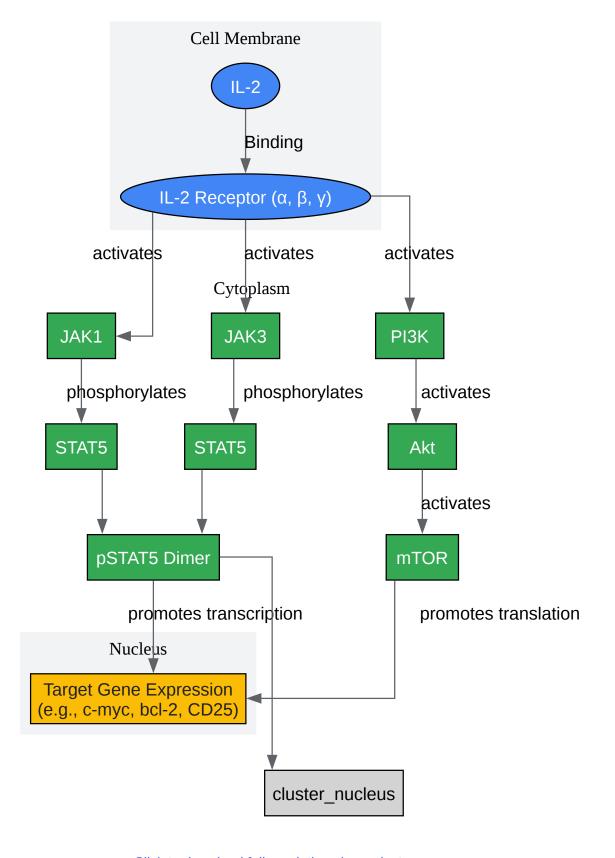
The advent of recombinant DNA technology in the early 1980s enabled the cloning of the gene encoding TCGF, which was then officially renamed Interleukin-2. In 1983, Taniguchi and colleagues successfully cloned the cDNA for **human IL-2**.[9]

The following diagram illustrates the general workflow used for cloning the **human IL-2** gene.

Click to download full resolution via product page

Caption: Workflow for the cloning of the **human IL-2** cDNA.

The IL-2 Receptor and Signaling Pathway


IL-2 exerts its effects by binding to a specific receptor on the surface of T-cells. The IL-2 receptor (IL-2R) is a heterotrimeric protein composed of three subunits: α (CD25), β (CD122), and γ (CD132). The combination of these subunits determines the affinity of the receptor for IL-2.

IL-2 Receptor Complex	Subunits	Affinity for IL-2 (Kd)	Expressed on
Low Affinity	α (CD25)	~10 ⁻⁸ M	Activated T and B cells, Tregs
Intermediate Affinity	β (CD122) + γ (CD132)	~10 ⁻⁹ M	Memory T cells, NK cells
High Affinity	α (CD25) + β (CD122) + γ (CD132)	~10 ⁻¹¹ M	Activated T cells, Tregs

Binding of IL-2 to its high-affinity receptor initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway, leading to gene expression changes that promote T-cell proliferation, differentiation, and survival.

IL-2 Signaling Pathway Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selective in vitro growth of T lymphocytes from normal human bone marrows [pubmed.ncbi.nlm.nih.gov]
- 2. Human T-cell growth factor: parameters for production PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Purification and some characteristics of human T-cell growth factor from phytohemagglutinin-stimulated lymphocyte-conditioned media PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and some characteristics of human T-cell growth factor from phytohemagglutinin-stimulated lymphocyte-conditioned media PMC [pmc.ncbi.nlm.nih.gov]
- 7. The purification and properties of human T cell growth factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative two-step purification of human IL-2 by HPLC and hydrophobic affinity chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and expression of a cloned cDNA for human interleukin-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of Interleukin-2: A T-Cell Growth Factor Revolutionizing Immunology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166187#discovery-of-il-2-as-a-t-cell-growth-factor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com